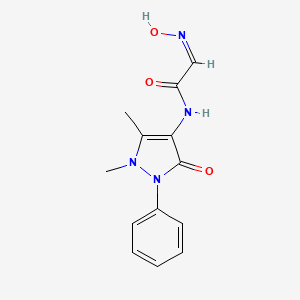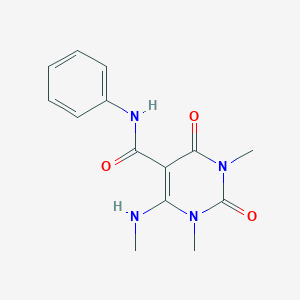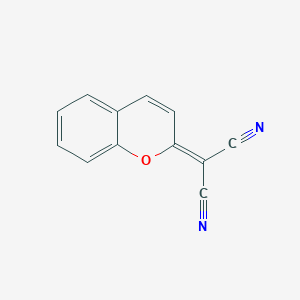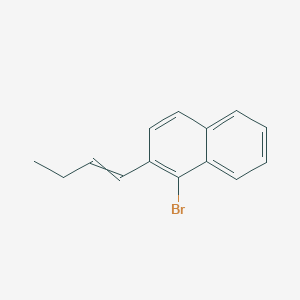![molecular formula C22H24N4O2 B14005274 N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide CAS No. 61907-22-0](/img/structure/B14005274.png)
N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide is a complex organic compound with a unique structure that includes an anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide typically involves multi-step organic reactions. One common method includes the Beckmann rearrangement, which converts oximes into amides . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to control reaction conditions such as temperature, pressure, and pH. The process is designed to maximize efficiency and minimize waste, adhering to green chemistry principles whenever possible.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, N,N-dimethylformamide, and various coupling agents . Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthracene derivatives, while substitution reactions can introduce new functional groups to the anthracene core.
Wissenschaftliche Forschungsanwendungen
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other anthracene derivatives and amides with comparable structures. Examples are:
- N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-N,N-dimethylethanimidamide
- N,N-Dimethylethylamine
Uniqueness
What sets N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61907-22-0 |
|---|---|
Molekularformel |
C22H24N4O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C22H24N4O2/c1-13(25(3)4)23-15-7-9-17-19(11-15)21(27)18-10-8-16(12-20(18)22(17)28)24-14(2)26(5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
JWSYRAOIYYVZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)N=C(C)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)



![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)


![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)



